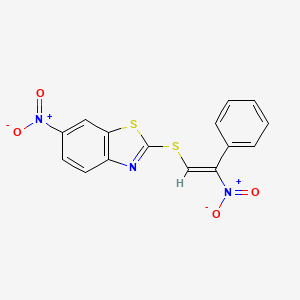
Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the nitration of 2-substituted benzothiazoles. One common method involves the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with ammonium nitrate (NH₄NO₃) in trifluoroacetic anhydride (TFAA) at room temperature . This reaction introduces nitro groups at specific positions on the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of nitro groups and the benzothiazole ring. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-2-(pentafluorosulfanyl)-1,3-benzothiazole
- 4-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
- 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
Uniqueness
6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both nitro groups and a phenylethenylsulfanyl substituent differentiates it from other benzothiazole derivatives, potentially leading to unique applications and activities.
Properties
Molecular Formula |
C15H9N3O4S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-nitro-2-[(E)-2-nitro-2-phenylethenyl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H9N3O4S2/c19-17(20)11-6-7-12-14(8-11)24-15(16-12)23-9-13(18(21)22)10-4-2-1-3-5-10/h1-9H/b13-9+ |
InChI Key |
LDSSHVUOXCCNJD-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















